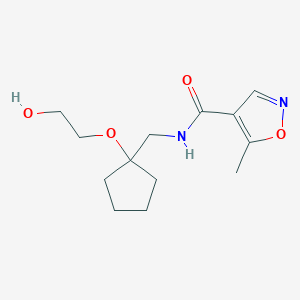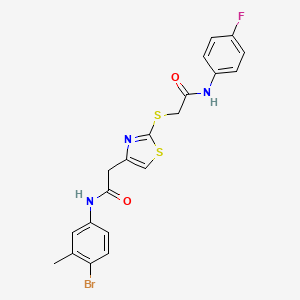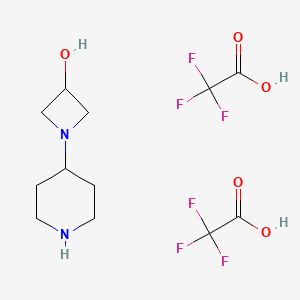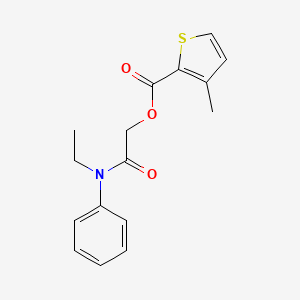![molecular formula C19H13ClFN3S B2482196 2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207047-81-1](/img/structure/B2482196.png)
2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and study of pyrazolo[1,5-a]pyrazine derivatives, such as "2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine," are of significant interest due to their potential pharmacological properties and applications in various fields of chemistry and biology. These compounds are known for their structural uniqueness and have been explored for various biological activities.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves multi-step reactions, starting with the formation of key intermediates through condensation or cyclization reactions, followed by further functionalization. For instance, a similar compound was synthesized using a condensation/cyclization reaction of a chlorothiophenyl compound and hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions (Prabhudeva et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is characterized using spectral and single crystal X-ray diffraction studies. These compounds often crystallize in monoclinic or triclinic crystal systems, with the molecular geometry influenced by substituent types and positions. For example, structural elucidation of a related pyrazole derivative revealed its crystallization in a triclinic system and the presence of intermolecular interactions contributing to molecular stability (Naveen et al., 2018).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrazine derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the introduction of diverse functional groups. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activity. For instance, the cycloaddition reaction of thiazole carbene-derived C-C-Se 1,3-dipoles demonstrates the compound's reactivity and potential for constructing multifunctional derivatives (Zhang & Cheng, 2009).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A series of novel pyrazolo[3,4-d]thiazoles and isoxazolo[3,4-d]thiazoles were synthesized, which included structures similar to 2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine. These compounds were evaluated for their antibacterial and antifungal activity, showcasing the potential of this chemical structure in developing antimicrobial agents (Nivas, Sun Itha, & Shamili, 2020).
Anticancer Activity
Fluoro substituted benzo[b]pyran compounds, which share a structural similarity with 2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine, have demonstrated significant anti-lung cancer activity. These compounds have been shown to be effective against various human cancer cell lines at low concentrations (Hammam et al., 2005).
Apoptotic Activity in Cancer Cells
The pyrazole with benzo[d]thiazole derivatives, structurally related to 2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine, were synthesized and evaluated for their cytotoxicity and apoptotic activity. One such compound exhibited significant anti-proliferative activity against various cancer cell lines, including breast cancer and hepatocarcinoma cells (Liu et al., 2019).
Anti-Inflammatory and Analgesic Activities
Imidazolyl acetic acid derivatives, including compounds with structural similarities to 2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine, were synthesized and evaluated for their anti-inflammatory and analgesic activities. Some of these compounds showed significant anti-inflammatory effects and analgesic properties, making them potential candidates for further pharmacological studies (Khalifa & Abdelbaky, 2008).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3S/c20-15-3-1-2-14(10-15)17-11-18-19(22-8-9-24(18)23-17)25-12-13-4-6-16(21)7-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTSXUJYADPMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[(3-methoxy-4-phenoxycarbonyloxyphenyl)methylideneamino]benzoate](/img/structure/B2482119.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2482121.png)

![2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482126.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-benzylacetamide](/img/structure/B2482127.png)
![7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482128.png)




![3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B2482136.png)